REACTION_CXSMILES
|
[CH2:1]([SnH:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH3:14][Sn:15]([Cl:18])([CH3:17])[CH3:16]>>[CH2:10]([SnH:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH3:13].[CH3:14][SnH:15]([CH3:17])[CH3:16].[CH2:10]([Sn:5]([Cl:18])([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
boiling 118°-124° C. at 5 to 6 mm
|
Type
|
DISTILLATION
|
Details
|
distilled immediately
|
Type
|
CUSTOM
|
Details
|
boiling up to 110° C.
|
Type
|
CUSTOM
|
Details
|
of theoretical yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C[SnH](C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([SnH:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH3:14][Sn:15]([Cl:18])([CH3:17])[CH3:16]>>[CH2:10]([SnH:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH3:13].[CH3:14][SnH:15]([CH3:17])[CH3:16].[CH2:10]([Sn:5]([Cl:18])([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
boiling 118°-124° C. at 5 to 6 mm
|
Type
|
DISTILLATION
|
Details
|
distilled immediately
|
Type
|
CUSTOM
|
Details
|
boiling up to 110° C.
|
Type
|
CUSTOM
|
Details
|
of theoretical yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C[SnH](C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |